6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline
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Overview
Description
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline typically involves a multi-step process. One common method includes the ultrasonic treatment of 4-chloro-6,7-dimethoxy-1-methylquinolin-1-ium iodide with a slight excess of 1-(4-methoxyphenyl)piperazine in ethanol as a solvent. This reaction yields the final compound in excellent yield of 91% .
Industrial Production Methods
For industrial production, the synthesis process is scaled up while adhering to green chemistry principles to minimize environmental impact. The use of ultrasonic treatment is favored due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl groups, while reduction could produce more saturated analogs.
Scientific Research Applications
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Medicine: It has shown potential antiviral activity, particularly against human coronavirus strains.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with the viral RNA synthesis process. The exact molecular pathways are still under investigation, but it is known to affect key enzymes involved in viral replication .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Known for its antimalarial and antiviral properties.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, making it less toxic.
Other Quinazoline Derivatives: Various derivatives with different substituents that modify their biological activity.
Uniqueness
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its potential antiviral activity, particularly against coronaviruses, sets it apart from other compounds in its class .
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C21H24N4O3/c1-26-16-6-4-15(5-7-16)24-8-10-25(11-9-24)21-17-12-19(27-2)20(28-3)13-18(17)22-14-23-21/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
IWYIMXJDMIASIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
Origin of Product |
United States |
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